3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole
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Overview
Description
3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a complex organic compound featuring an indole core fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the construction of the azepine ring. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Azepine Ring Construction: The azepine ring can be formed via cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Functional Group Modifications: Introduction of the 3,5,5-trimethyl and 1-(2-methylpropyl) groups can be accomplished through alkylation reactions using appropriate alkyl halides and strong bases like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to alkanes or alcohols.
Substitution: Electrophilic substitution reactions, particularly on the indole ring, can introduce new functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halogenated indoles, nitroindoles
Scientific Research Applications
3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or DNA, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Azepine Derivatives: Compounds such as 1,2,3,4-tetrahydroazepine have a similar azepine ring but lack the indole structure.
Uniqueness
3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole is unique due to its fused indole-azepine structure, which imparts distinct chemical reactivity and potential biological activities not commonly found in other compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
10,10,12-trimethyl-3-(2-methylpropyl)-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-12(2)10-20-11-14-13(3)9-18(4,5)19-15-7-6-8-16(20)17(14)15/h6-9,11-12,19H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWWAMDGFYIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C3C1=CN(C3=CC=C2)CC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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